molecular formula C13H9ClN2O B3057349 2-Benzoxazolamine, 5-chloro-N-phenyl- CAS No. 79558-94-4

2-Benzoxazolamine, 5-chloro-N-phenyl-

Cat. No.: B3057349
CAS No.: 79558-94-4
M. Wt: 244.67 g/mol
InChI Key: YWNAVPSABPGECL-UHFFFAOYSA-N
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Description

5-Chloro-N-phenylbenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-phenylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a chlorinated benzoic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of 5-Chloro-N-phenylbenzo[d]oxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-phenylbenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-N-phenylbenzo[d]oxazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.

    Material Science: It is employed in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures

Mechanism of Action

The mechanism of action of 5-Chloro-N-phenylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and phenyl group in the structure can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-methylbenzo[d]oxazol-2-amine
  • 2-Aminobenzo[d]oxazole
  • 5-Chlorobenzo[d]oxazol-2-amine

Uniqueness

5-Chloro-N-phenylbenzo[d]oxazol-2-amine is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

79558-94-4

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

5-chloro-N-phenyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H9ClN2O/c14-9-6-7-12-11(8-9)16-13(17-12)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

YWNAVPSABPGECL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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